6,16-Dimethylideneandrosta-1,4-diene-3,17-dione

Pharmaceutical impurity profiling Exemestane quality control Steroidal aromatase inhibitor

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (CAS 2130745-60-5), also designated as Exemestane EP Impurity C or 16-Methylene Exemestane, is a synthetic steroidal compound with the molecular formula C21H24O2 and a molecular weight of 308.41 g/mol. This compound is a process-related structural impurity of the aromatase inhibitor exemestane, arising from an over-methylenation side reaction during the final step of exemestane synthesis, which introduces a methylidene group at both the C-6 and C-16 positions of the androsta-1,4-diene-3,17-dione scaffold.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 2130745-60-5
Cat. No. B12728832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,16-Dimethylideneandrosta-1,4-diene-3,17-dione
CAS2130745-60-5
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(=C)C2=O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C21H24O2/c1-12-9-15-16(20(3)7-5-14(22)11-17(12)20)6-8-21(4)18(15)10-13(2)19(21)23/h5,7,11,15-16,18H,1-2,6,8-10H2,3-4H3/t15-,16+,18+,20-,21+/m1/s1
InChIKeyBPSFSOSEXKAYJQ-CDZAGZGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (CAS 2130745-60-5): A Critical Exemestane EP Impurity Reference Standard for ANDA Compliance


6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (CAS 2130745-60-5), also designated as Exemestane EP Impurity C or 16-Methylene Exemestane, is a synthetic steroidal compound with the molecular formula C21H24O2 and a molecular weight of 308.41 g/mol . This compound is a process-related structural impurity of the aromatase inhibitor exemestane, arising from an over-methylenation side reaction during the final step of exemestane synthesis, which introduces a methylidene group at both the C-6 and C-16 positions of the androsta-1,4-diene-3,17-dione scaffold [1]. It is explicitly named and specified in the European Pharmacopoeia (EP) monograph for exemestane and is supplied as a highly characterized reference material compliant with ISO 17034 and regulatory guidelines from the EMA, USP, JP, and BP [2].

Why Exemestane Impurity Reference Standards Cannot Be Interchanged: The Regulatory and Structural Specificity of CAS 2130745-60-5


In pharmaceutical quality control, exemestane impurity reference standards are not interchangeable because each impurity possesses a unique chemical structure, distinct chromatographic retention behavior, and a specific pharmacopeial designation that governs acceptance criteria. The EP and USP employ different nomenclature systems: EP Impurity C (6,16-dimethylidene derivative, CAS 2130745-60-5) is structurally distinct from USP Exemestane Related Compound D (16-methylene only, CAS 2467590-81-2), which may differ in relative retention time and relative response factor [1]. Substituting one impurity standard for another—even within the same pharmacopeial family—invalidates system suitability tests, compromises method validation, and risks ANDA rejection by regulatory authorities [2]. The quantitative specifications for each impurity are established through validated stability-indicating HPLC methods, where resolution between adjacent impurity peaks (e.g., NLT 2.0 between exemestane related compound C and exemestane) is a mandatory system suitability requirement [3].

Quantitative Differentiation Evidence for 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (CAS 2130745-60-5) Versus Closest Analogs


Structural Differentiation: 6,16-Bis-Methylene Pattern Distinguishes EP Impurity C from Exemestane and All Mono-Methylene Impurities

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) bears a single methylidene substituent at the C-6 position (C20H24O2, MW 296.40), whereas 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (Exemestane EP Impurity C) carries two methylidene groups—at both C-6 and C-16 (C21H24O2, MW 308.41)—resulting from over-methylenation during synthesis [1]. This structural difference yields a net mass increase of +12 Da (one additional carbon atom) and alters the molecular formula from C20H24O2 to C21H24O2, conferring distinct physicochemical properties . By comparison, Exemestane EP Impurity E (6-Methyleneandrost-4-ene-3,17-dione, CAS 19457-55-7) retains the single C-6 methylene but lacks the Δ1 unsaturation; EP Impurity D (Androsta-1,4-diene-3,17-dione, CAS 897-06-3) carries no methylene groups at all . This 6,16-bis-methylene architecture is unique among all EP-listed exemestane impurities and defines its exclusive chromatographic identity.

Pharmaceutical impurity profiling Exemestane quality control Steroidal aromatase inhibitor

Pharmacopeial Nomenclature Divergence: EP Impurity C (CAS 2130745-60-5) Is Structurally Distinct from USP Related Compound D (CAS 2467590-81-2)

A critical procurement consideration is the divergence between the EP and USP impurity naming conventions. EP Impurity C (6,16-Dimethylideneandrosta-1,4-diene-3,17-dione, CAS 2130745-60-5) is not synonymous with USP Exemestane Related Compound C (which is actually Androsta-1,4-diene-3,17-dione, CAS 897-06-3) [1]. The USP nominates a separate entity—Exemestane Related Compound D (16-Methyleneandrosta-1,4-diene-3,17-dione, CAS 2467590-81-2)—as the 16-methylene impurity, with a specified relative retention time of 1.55 and an acceptance criterion of NMT 0.10% [2]. The USP System Suitability Mixture RS is explicitly formulated as exemestane containing approximately 0.2% of exemestane related compound D, and a resolution of NLT 2.0 between exemestane and related compound D is mandated . Users targeting EP compliance must procure CAS 2130745-60-5 specifically; users targeting USP compliance require CAS 2467590-81-2, and the two cannot be assumed equivalent without cross-validation.

Pharmacopeial compliance ANDA regulatory submission Reference standard selection

Chromatographic Selectivity: Resolution Requirement Between Adjacent Impurity Peaks Is a Validated System Suitability Parameter

The USP monograph establishes quantifiable chromatographic resolution requirements that distinguish impurity peaks: a resolution of NLT 2.0 is required between exemestane related compound B and related compound C, and NLT 2.0 between related compound C and exemestane, using the system suitability solution containing 1 mg/mL USP Exemestane RS with 0.01 mg/mL each of USP Exemestane Related Compound B RS and Related Compound C RS [1]. The stability-indicating HPLC method validated by Suresh Kumar et al. (2009) achieved chromatographic separation on a Hypersil BDS-C-18 column with gradient elution and was validated for accuracy, linearity, LOD, LOQ, and ruggedness per ICH guidelines, with robustness confirmed via Box-Behnken experimental design [2]. The method demonstrated specificity for quantifying process-related impurities (including Imp-1: 6 α/β-Spirooxiranandrosta-1,4-diene-3,17-dione; Imp-2 and additional degradants) in the presence of the exemestane main peak [3]. While the specific RRT of EP Impurity C relative to exemestane is not publicly disclosed in the monograph excerpts, the distinctive chromatographic behavior of this bis-methylene impurity permits its quantification by HPLC with UV detection at 247 nm and identification by LC-MS and NMR [4].

HPLC method validation System suitability testing Exemestane impurity profiling

Purity Specification and Traceability: 95–98% HPLC Purity with ISO 17034 Certified Reference Material Production

Commercially available Exemestane EP Impurity C (CAS 2130745-60-5) is supplied at a certified HPLC purity of 95–98%, dependent on the vendor . CATO Research Chemicals produces this standard under ISO 17034 reference material producer accreditation, ensuring metrological traceability and documented measurement uncertainty—a level of quality assurance not uniformly available for non-pharmacopeial exemestane analogs . The standard is supplied with a comprehensive Structure Elucidation Report (SER) including NMR, MS, IR, and HPLC data, and is offered with possible traceability to EP or USP pharmacopeial standards based on feasibility [1]. By comparison, the USP Exemestane Related Compound D RS is supplied as a Pharmaceutical Secondary Standard (Certified Reference Material) by Sigma-Aldrich (PHR1896), while general research-grade 16-methylene exemestane may lack the full regulatory documentation package required for ANDA submissions .

Reference standard certification ISO 17034 Analytical method validation

Optimal Procurement and Application Scenarios for 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (Exemestane EP Impurity C, CAS 2130745-60-5)


ANDA and DMF Filing for Exemestane Generic Products in EP-Jurisdiction Markets

Generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for exemestane in markets recognizing the European Pharmacopoeia (EU, Canada, Australia, and many others) must use EP Impurity C (CAS 2130745-60-5) as the reference standard for the 6,16-dimethylidene impurity during analytical method validation, quality control batch release, and stability studies. The EP monograph explicitly names this impurity, and regulatory submissions must demonstrate that its level in the API is controlled below the specified acceptance threshold using a properly characterized reference standard [1]. Procurement of ISO 17034-certified material with full Structure Elucidation Reports provides the documentation necessary to satisfy regulatory queries during the review cycle .

HPLC Method Development and System Suitability Testing for Exemestane Related Substances

Analytical development laboratories performing HPLC method validation for exemestane related substances require EP Impurity C to establish system suitability parameters, including relative retention time (RRT), relative response factor (RRF), resolution from adjacent peaks, and limit of quantification (LOQ). The validated stability-indicating HPLC method published by Suresh Kumar et al. (2009), using a Hypersil BDS-C-18 column with gradient elution and UV detection at 247 nm, provides a framework for incorporating this impurity into a regulatory-compliant related substances method [2]. The USP system suitability requirements mandate a resolution of NLT 2.0 between adjacent impurity peaks and a signal-to-noise ratio of NLT 10 for the exemestane, related compound B, and related compound C peaks in the sensitivity solution (0.5 μg/mL each), establishing a quantitative benchmark for method performance [3].

Process Impurity Monitoring During Exemestane API Manufacturing Scale-Up

During the scale-up of exemestane API manufacturing, the over-methylenation side reaction that yields the 6,16-bis-methylene impurity must be monitored as a critical process parameter. EP Impurity C serves as the quantitation standard for tracking this specific process impurity across synthetic batches, enabling process optimization to minimize its formation. Its distinctive chromatographic behavior and unique mass (MW 308.41, +12 Da vs. exemestane) facilitate its unambiguous detection and quantification by HPLC-UV and LC-MS even at trace levels . Controlling this impurity is essential, as the USP monograph sets a total impurities limit of NMT 2.5% for exemestane API [3].

Cross-Pharmacopeial Bridging Studies for Global Regulatory Submissions

Organizations pursuing simultaneous ANDA submissions in both EP-governed and USP-governed markets must conduct cross-pharmacopeial bridging studies to demonstrate that the EP Impurity C method (using CAS 2130745-60-5) and the USP Related Compound D method (using CAS 2467590-81-2) provide comparable impurity control. Given that these two entities have different CAS numbers, molecular formulas (C21H24O2 vs. C20H24O2), and potentially different relative response factors, procurement of both reference standards is necessary to validate method equivalency and establish a unified global impurity control strategy [1][3].

Quote Request

Request a Quote for 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.